molecular formula C16H19NO3 B4775450 1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine

1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine

Cat. No. B4775450
M. Wt: 273.33 g/mol
InChI Key: BJAJAOQEWIRKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine, also known as MBMP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MBMP is a piperidine derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. In

Mechanism of Action

The mechanism of action of 1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine involves its binding to the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum of cells. This binding results in the modulation of various signaling pathways, including calcium signaling and protein kinase C signaling. 1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine has also been shown to have an affinity for the dopamine transporter, which may contribute to its potential as a therapeutic agent for depression.
Biochemical and Physiological Effects:
1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling and protein kinase C signaling. 1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine has also been shown to have neuroprotective effects in vitro and in vivo, as well as anti-inflammatory effects. In addition, 1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. 1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine has also been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of using 1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine in lab experiments is its potential cytotoxicity at high concentrations, which may limit its use in certain assays.

Future Directions

There are several future directions for research on 1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine. One area of research is the development of 1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential therapeutic applications of 1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine in various diseases, including Alzheimer's disease, depression, and cancer. In addition, the role of the sigma-1 receptor in various physiological processes is still not fully understood, and further research on this topic may provide new insights into the potential applications of 1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine.

Scientific Research Applications

1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine has been used in various scientific research applications, including as a ligand for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, cell survival, and neuroprotection. 1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine has also been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, depression, and cancer.

properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11-5-4-8-17(10-11)16(18)14-9-12-6-3-7-13(19-2)15(12)20-14/h3,6-7,9,11H,4-5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAJAOQEWIRKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methoxy-1-benzofuran-2-yl)(3-methylpiperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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